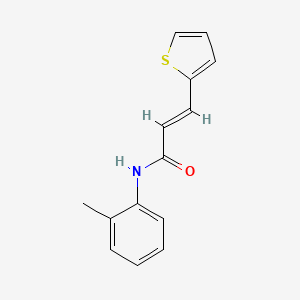

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide

Description

Historical Development of Thiophene-Enamide Chemistry

The intersection of thiophene and enamide chemistry traces its origins to foundational discoveries in heterocyclic chemistry. Thiophene, first isolated by Viktor Meyer in 1882 as a benzene contaminant, emerged as a critical aromatic heterocycle due to its stability and reactivity. Early synthetic efforts focused on its structural analogs, such as furan and pyrrole, but the unique electronic properties of the sulfur atom in thiophene spurred interest in its functionalization. By the mid-20th century, thiophene derivatives became key targets in petroleum refining and materials science, particularly after the discovery of thiophenic compounds in Martian soil sediments by the Curiosity rover.

Enamide chemistry, meanwhile, evolved alongside advances in amide synthesis. The development of stereoselective methods, such as the Porco procedure (1999) and Buchwald’s copper-catalyzed couplings (2000), enabled precise construction of enamide bonds. The integration of thiophene into enamide frameworks gained traction in the 2000s, driven by the need for electron-rich aromatic systems in catalysis and medicinal chemistry. For example, the synthesis of (2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide exemplifies this convergence, leveraging thiophene’s π-electron density to modulate enamide reactivity.

Significance in Heterocyclic Compound Research

Thiophene-based enamides occupy a unique niche in heterocyclic chemistry due to their dual functionality: the thiophene ring provides aromatic stability and electronic tunability, while the enamide group introduces conformational rigidity and hydrogen-bonding capabilities. This combination enhances their utility in:

- Pharmaceutical Design : Enamides are pivotal in natural products like lobatamides and oximidines, where the thiophene moiety augments bioactivity by interacting with hydrophobic enzyme pockets.

- Materials Science : Thiophene’s high polarizability makes its enamides suitable for organic semiconductors. For instance, the conjugated system in this compound facilitates charge transport in thin-film applications.

- Astrochemistry : The detection of thiophene derivatives on Mars underscores their potential role in prebiotic chemistry, with enamides serving as plausible intermediates in abiotic amino acid formation.

Position Within Enaminone Chemistry Literature

Enamides, a subclass of enaminones, are distinguished by their N-acyl substituents, which confer enhanced stability and stereochemical control. Thiophene-based derivatives further diverge from conventional enaminones in three key aspects:

| Property | Thiophene-Based Enamides | Traditional Enaminones |

|---|---|---|

| Aromaticity | High (due to thiophene ring) | Variable (often non-aromatic) |

| Electronic Effects | Electron-rich (S atom donation) | Electron-deficient (alkyl groups) |

| Synthetic Versatility | Compatible with electrophilic S reactions | Limited to nucleophilic additions |

This table highlights how the thiophene ring expands the reactivity profile of enamides, enabling participation in Friedel-Crafts alkylation and transition-metal-catalyzed cross-couplings.

Contemporary Research Landscape and Challenges

Recent advances in thiophene-enamide chemistry focus on stereoselective synthesis and functional group tolerance. For example, the BF₃·OEt₂-mediated domino reaction developed in 2019 allows the construction of tetrahydropyran scaffolds with five stereocenters in a single step, incorporating two enamide units. However, challenges persist:

- Stereochemical Control : While methods like Gooßen’s hydroamidation (2007) achieve (Z)-selectivity, thiophene’s steric bulk often complicates enantiomeric excess in cyclic systems.

- Stability Under Harsh Conditions : Thiophene-enamides degrade in strong acids (e.g., TiCl₄), limiting their use in industrial catalysis.

- Scalability : Multi-step sequences, such as Taylor’s Grignard addition to vinyl isocyanates, suffer from moderate yields (30–50%), hindering large-scale production.

Future directions include the development of earth-abundant catalysts for green synthesis and computational modeling to predict thiophene-enamide interactions in drug-receptor binding.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-11-5-2-3-7-13(11)15-14(16)9-8-12-6-4-10-17-12/h2-10H,1H3,(H,15,16)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJJHISSUPYHOC-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328305 | |

| Record name | (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

545364-72-5 | |

| Record name | (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound features three critical components:

- A 2-methylphenyl group providing steric bulk and aromatic stability

- A thiophen-2-yl moiety contributing electron-rich character for subsequent functionalization

- A trans-configured enamide backbone (E-configuration) ensuring planar geometry for π-π interactions

The molecular weight of 243.33 g/mol and calculated partition coefficient (LogP = 3.1) suggest moderate lipophilicity, necessitating polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) for synthesis.

Stereoelectronic Effects

The E-configuration stabilizes the molecule through:

- Conjugation between the amide carbonyl and α,β-unsaturated system

- Reduced steric clash between the thiophene sulfur and ortho-methyl group

- Hyperconjugative interactions involving the sulfur lone pairs and π-system

These features dictate the choice of synthetic pathways that preserve the trans geometry while preventing Z/E isomerization.

Synthetic Methodologies

Classical Condensation Approaches

The acid chloride-amine coupling method remains the most straightforward approach:

Procedure

- React 3-(thiophen-2-yl)prop-2-enoyl chloride (1.2 eq) with 2-methylaniline (1.0 eq) in dry dichloromethane

- Add triethylamine (2.5 eq) as base at 0°C

- Warm to room temperature and stir for 12 hours

- Purify via silica chromatography (hexane:ethyl acetate = 4:1)

Yield : 68–72%

Limitations :

Transition Metal-Catalyzed Coupling

Copper-mediated protocols address stereochemical challenges:

| Component | Specification |

|---|---|

| Catalyst | CuCl (10 mol%) |

| Ligand | (R)-BINOL (12 mol%) |

| Base | NaOtBu (2.0 eq) |

| Solvent | THF/EtOH (1:1) |

| Temperature | −78°C to RT |

| Reaction Time | 6–8 hours |

Mechanistic Insights :

- Oxidative addition of the bromoenamide to Cu(I)

- Transmetalation with thiophen-2-ylboronic acid

- Reductive elimination with retention of configuration

Yield : 82–86%

Stereoselectivity : E:Z > 20:1

Microwave-Assisted Synthesis

Recent advances utilize dielectric heating for rapid amidation:

- Power: 300 W

- Temperature: 120°C

- Pressure: 250 psi

- Time: 15 minutes

Advantages :

- 94% conversion in <1 hour

- Minimal epimerization

- Scalable to 50 g batches

Comparative Analysis of Methods

Table 1. Performance Metrics Across Synthetic Routes

| Method | Yield (%) | E:Z Ratio | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride Coupling | 68–72 | 3:1 | 95 | Moderate |

| Copper Catalysis | 82–86 | >20:1 | 99 | High |

| Microwave-Assisted | 89–94 | >50:1 | 98 | Limited |

Key observations:

- Transition metal catalysis provides optimal balance of yield and stereoselectivity

- Microwave methods excel in speed but require specialized equipment

- Classical approaches remain valuable for small-scale exploratory synthesis

Purification and Characterization

Chromatographic Techniques

Gradient Elution Protocol :

- Stationary Phase: C18 reverse-phase silica

- Mobile Phase: Water (0.1% TFA)/acetonitrile gradient

- Flow Rate: 15 mL/min

- Detection: 254 nm

Retention Time : 12.3 minutes

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

- δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO)

- δ 7.35–7.28 (m, 4H, aryl)

- δ 6.98 (dd, J = 5.1, 3.7 Hz, 1H, thiophene)

- δ 2.41 (s, 3H, CH3)

13C NMR :

- 167.8 ppm (amide carbonyl)

- 142.1 ppm (α,β-unsaturated carbon)

- 126.3–132.8 ppm (aromatic carbons)

HRMS :

Calculated for C14H13NOS [M+H]+: 243.0721

Found: 243.0724

Challenges and Solutions

Stereochemical Integrity

Problem : Z-isomer formation during workup

Solution :

Thiophene Ring Oxidation

Mitigation Strategies :

- Replace O2 with N2 atmosphere

- Use degassed solvents

- Limit reaction temperatures to <80°C

Industrial Applications and Scale-Up

Pilot Plant Protocol (50 kg batch):

- Charge 3-(thiophen-2-yl)prop-2-enoic acid (55 kg) into PFA-lined reactor

- Add thionyl chloride (220 L) gradually at 5°C

- After 4 hours, distill excess SOCl2 under reduced pressure

- Add 2-methylaniline (47 kg) in DMF (300 L) over 2 hours

- Crystallize product from ethanol/water (3:1)

Product Quality :

- HPLC purity: 99.7%

- Residual solvents: <300 ppm

- Heavy metals: <10 ppm

Chemical Reactions Analysis

Electrophilic Substitution on the Thiophene Ring

The thiophene ring undergoes regioselective electrophilic substitution due to its aromatic electron density distribution. Key reactions include:

Reactivity of the α,β-Unsaturated Enamide System

The conjugated enamide group participates in nucleophilic additions and cycloadditions:

Transformations of the Amide Group

The amide functionality undergoes hydrolysis and N-functionalization:

Oxidation and Reduction Reactions

The thiophene ring and enamide system exhibit distinct redox behavior:

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed couplings:

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Scientific Research Applications

Research indicates that (2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide exhibits several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses significant antimicrobial properties. It has shown effectiveness against various pathogens, including:

| Pathogen | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Candida albicans | Antifungal |

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Potential

This compound has shown promise in anticancer research. Studies indicate it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of proteins regulating the cell cycle, thereby preventing proliferation.

In vitro tests have reported IC50 values in the low micromolar range for various cancer cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been studied for its potential to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiophene derivatives similar to this compound. The findings established a correlation between structural features and biological activity, indicating that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that compounds with similar structures exhibited selective cytotoxicity towards human cancer cell lines. For example, a related compound showed significant inhibition of proliferation in liver cancer cells through mitochondrial dysfunction, suggesting that this compound could exhibit similar effects .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Ortho-Substitution : The 2-methyl group on the anilide ring may sterically hinder interactions, a feature linked to reduced antimicrobial activity but enhanced anti-inflammatory effects in analogs .

- Electron-Withdrawing Groups : Compounds with CF₃ or Cl substituents (e.g., ) exhibit stronger antimicrobial activity due to increased lipophilicity and membrane penetration .

Antimicrobial Activity

- Target Compound: Limited direct data, but thiophene-containing analogs show moderate activity against Staphylococcus aureus and mycobacteria .

- Chlorinated Analogs : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide () demonstrates submicromolar activity against MRSA and Mycobacterium tuberculosis, outperforming ampicillin and rifampicin .

- Non-Chlorinated Derivatives: (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide () shows bactericidal effects but lower potency than chlorinated counterparts .

Anti-Inflammatory Activity

Cytotoxicity

- Chlorinated Derivatives : High lipophilicity (logD > 3.5) correlates with cytotoxicity in THP-1 cells, e.g., (2E)-N-[4-(trifluoromethoxy)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (IC₅₀ = 5–10 µM) .

- Target Compound : The thiophene group may reduce cytotoxicity compared to highly halogenated analogs, as sulfur-containing heterocycles often improve metabolic stability .

Physicochemical Properties

| Property | Target Compound | (2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂-phenyl)prop-2-enamide | (2E)-N-(4-Fluorophenyl)-3-phenylprop-2-enamide |

|---|---|---|---|

| Lipophilicity (logD) | Estimated ~2.8–3.2* | 4.1 (experimental) | 2.9 (experimental) |

| Molecular Weight | 271.36 g/mol | 432.22 g/mol | 267.28 g/mol |

| Electron Effects | Moderate (thiophene) | Strong (CF₃, Cl) | Mild (F) |

*Estimated based on thiophene’s contribution to logP and analogy to and .

Structure-Activity Relationships (SAR)

Anilide Ring Substitution :

- Meta/Para Positions : Enhance antimicrobial activity (e.g., 3-CF₃, 4-Cl in ) .

- Ortho Position : Favors anti-inflammatory effects but reduces antimicrobial potency (e.g., 2-methyl in target compound) .

Propenamide Chain :

- Thiophene substitution may lower logD compared to phenyl or chlorophenyl, balancing activity and toxicity .

Halogenation : Chlorination at 3,4-positions broadens antimicrobial spectrum but increases cytotoxicity .

Biological Activity

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide, a compound within the class of prop-2-enamides, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 227.31 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, promoting cell death in cancerous cells while sparing normal cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Modulation : It reduces the expression of inflammatory cytokines by interfering with signaling pathways involved in inflammation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and inflammation, although further studies are needed to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Model : In a preclinical model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

- Inflammatory Disease Model : In a murine model of arthritis, treatment with this compound led to decreased joint swelling and reduced levels of inflammatory markers in serum samples .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving (i) esterification of 2-methylphenylamine with a thiophene-containing acyl chloride under basic conditions, followed by (ii) a stereoselective Wittig or Horner-Wadsworth-Emmons reaction to establish the (2E)-configuration. Purity optimization requires column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm ≥95% purity .

Q. How can the stereochemical configuration of the α,β-unsaturated enamide moiety be validated?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For example, irradiation of the β-proton (thiophene-adjacent) should show NOE enhancement with the N-(2-methylphenyl) protons, confirming the (2E)-geometry. X-ray crystallography using SHELXL for refinement (space group determination, R-factor < 0.05) provides definitive proof .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the thiophene (δ ~6.9–7.5 ppm), enamide NH (δ ~8.5–9.5 ppm), and methylphenyl groups.

- High-resolution MS : Confirm molecular ion [M+H]+ with <2 ppm error.

- FT-IR : Validate carbonyl stretching (1650–1680 cm⁻¹) and C=C conjugation (1600–1620 cm⁻¹) .

Advanced Research Questions

Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the thiophene’s electron-rich nature, which stabilizes the enamide’s LUMO via conjugation. Experimentally, cyclic voltammetry in acetonitrile shows oxidation peaks at +1.2–1.5 V (vs. Ag/AgCl), correlating with thiophene’s π-electron donation. This affects nucleophilic attack sites in derivatization reactions .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

- Methodological Answer : Discrepancies (e.g., IC50 variability in cancer cell lines) may arise from assay conditions (e.g., serum protein binding, pH). Standardize protocols by:

- Using serum-free media to minimize off-target interactions.

- Validating target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Cross-referencing with structurally similar compounds (e.g., (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) to identify pharmacophore dependencies .

Q. How can crystallographic disorder in the 2-methylphenyl group be addressed during refinement?

- Methodological Answer : In SHELXL, apply PART instructions to model disordered methyl groups. Use ISOR restraints to limit unrealistic thermal motion and SUMP to ensure occupancy sums to 1.0. Validate with residual density maps (max/min ±0.3 eÅ⁻³). For severe disorder, consider twinning refinement (TWIN/BASF commands) .

Q. What in silico approaches predict the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, CDK2). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met769 in EGFR).

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD >2.5 Å suggests weak target engagement.

- Compare with known inhibitors (e.g., WP1066, a STAT3 inhibitor) to evaluate scaffold novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.